molecular formula C16H18ClN3O2 B2709490 2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1705800-29-8

2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No. B2709490
CAS RN: 1705800-29-8
M. Wt: 319.79
InChI Key: OMJIYEBKYSBTDB-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one , also known by its chemical formula C₁₆H₁₈ClN₃O₂ , is a synthetic organic compound. It belongs to the class of quinoxaline derivatives , which are nitrogen-containing heterocyclic compounds with diverse pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the chlorination of a piperidine ring, followed by the introduction of a quinoxaline moiety. The exact synthetic pathway and conditions may vary, but green chemistry principles can be applied to minimize environmental impact .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Exploring its reactivity with different reagents and conditions is essential for understanding its behavior .

Future Directions

This review serves as a reference for further drug discovery and highlights the multifunctional aspects of quinoxaline derivatives in the biological context . 🌟

properties

IUPAC Name

2-chloro-1-(4-quinoxalin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11(17)16(21)20-8-6-12(7-9-20)22-15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJIYEBKYSBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one

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